molecular formula C16H13N3O2 B11846700 3-Methoxy-6-(6-phenoxypyridin-3-yl)pyridazine CAS No. 1333222-26-6

3-Methoxy-6-(6-phenoxypyridin-3-yl)pyridazine

Cat. No.: B11846700
CAS No.: 1333222-26-6
M. Wt: 279.29 g/mol
InChI Key: RDNBJYVRGWMVRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-(6-phenoxypyridin-3-yl)pyridazine typically involves the reaction of appropriate pyridazine derivatives with phenoxypyridine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-(6-phenoxypyridin-3-yl)pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-6-(6-phenoxypyridin-3-yl)pyridazine is unique due to its specific substitution pattern and the presence of both methoxy and phenoxypyridine groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

1333222-26-6

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

3-methoxy-6-(6-phenoxypyridin-3-yl)pyridazine

InChI

InChI=1S/C16H13N3O2/c1-20-16-10-8-14(18-19-16)12-7-9-15(17-11-12)21-13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

RDNBJYVRGWMVRU-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)C2=CN=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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